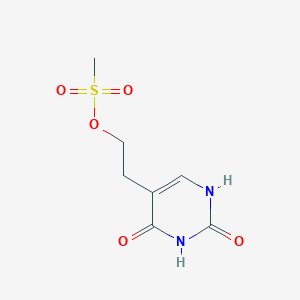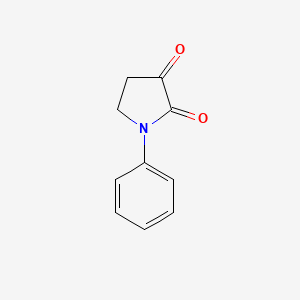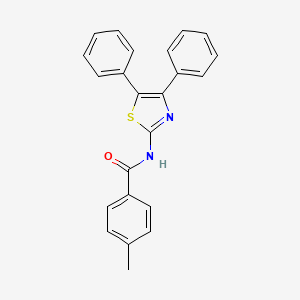
3,3,5-trimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-trimethylpiperidin-4-amine is a heterocyclic organic compound that belongs to the piperidine family Piperidines are six-membered rings containing one nitrogen atom This particular compound is characterized by the presence of three methyl groups and an amino group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-trimethylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . These methods provide good to excellent yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactions and microwave irradiation techniques to enhance yield and efficiency . The use of Grignard reagents and enantioselective catalysis are also common in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3,3,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include N-substituted piperidines, N-oxides, and various amine derivatives .
Aplicaciones Científicas De Investigación
3,3,5-trimethylpiperidin-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3,3,5-trimethylpiperidin-4-amine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer applications, it regulates crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt . These interactions lead to inhibition of cell migration, cell cycle arrest, and ultimately, the inhibition of cancer cell survivability .
Comparación Con Compuestos Similares
4-Amino-1,2,5-trimethylpiperidine: This compound has similar structural features but differs in the position of the amino group.
Piperidine derivatives: Various piperidine derivatives, such as substituted piperidines and piperidinones, share similar chemical properties and applications.
Uniqueness: 3,3,5-trimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its three methyl groups and amino group configuration make it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
3,3,5-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-6-4-10-5-8(2,3)7(6)9/h6-7,10H,4-5,9H2,1-3H3 |
Clave InChI |
CMNKORJUGMNSRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC(C1N)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B8762656.png)







